N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate 7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic acid is an impurity of Ceftazidime . Ceftazidime impurity B.
Brand Name: Vulcanchem
CAS No.: 3432-88-0
VCID: VC21342123
InChI: InChI=1S/C13H13N3O3S/c14-9-11(17)16-10(13(18)19)8(7-20-12(9)16)6-15-4-2-1-3-5-15/h1-5,9,12H,6-7,14H2/t9-,12-/m1/s1
SMILES: C1C(=C(N2C(S1)C(C2=O)N)C(=O)[O-])C[N+]3=CC=CC=C3
Molecular Formula: C13H13N3O3S
Molecular Weight: 291.33 g/mol

N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate

CAS No.: 3432-88-0

Cat. No.: VC21342123

Molecular Formula: C13H13N3O3S

Molecular Weight: 291.33 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate - 3432-88-0

CAS No. 3432-88-0
Molecular Formula C13H13N3O3S
Molecular Weight 291.33 g/mol
IUPAC Name (6R,7R)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C13H13N3O3S/c14-9-11(17)16-10(13(18)19)8(7-20-12(9)16)6-15-4-2-1-3-5-15/h1-5,9,12H,6-7,14H2/t9-,12-/m1/s1
Standard InChI Key ACIOXMJZEFKYHZ-BXKDBHETSA-N
Isomeric SMILES C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)[O-])C[N+]3=CC=CC=C3
SMILES C1C(=C(N2C(S1)C(C2=O)N)C(=O)[O-])C[N+]3=CC=CC=C3
Canonical SMILES C1C(=C(N2C(S1)C(C2=O)N)C(=O)[O-])C[N+]3=CC=CC=C3

Chemical Structure and Properties

N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate possesses a complex molecular structure featuring a bicyclic core typical of cephalosporins, with a pyridinium group attached. The compound contains a 7-aminocephem backbone which contributes to its antibacterial efficacy. The molecular structure includes two defined stereocenters, giving it specific three-dimensional orientation that is critical for its biological activity .

The compound exists in various forms, including as a salt with additional components. In its hydrochloride dihydrate form, it has the molecular formula C13H14N3O3S.Cl.ClH.2H2O with a molecular weight of 400.278 g/mol . The base compound has a molecular formula of C13H14N3O3S with a molecular weight of approximately 292.33 g/mol.

Physical and Chemical Characteristics

The following table summarizes the key physical and chemical properties of N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate:

PropertyValue
Molecular Formula (Base)C13H14N3O3S
Molecular Weight (Base)292.334 g/mol
Molecular Formula (Salt)C13H14N3O3S.Cl.ClH.2H2O
Molecular Weight (Salt)400.278 g/mol
CAS Numbers3432-88-0, 95896-68-7
Defined Stereocenters2/2
StereochemistryAbsolute
Charge+1 (base compound)
Standard Purity>95%
UNIIVDW03VFX7L

The compound can be represented using various chemical notations. Its SMILES notation is O.O.Cl.[Cl-].N[C@H]1[C@H]2SCC(C[N+]3=CC=CC=C3)=C(N2C1=O)C(O)=O, which provides a linear representation of its molecular structure . The InChIKey KOZGTFBQRJLPCA-VUAFBSFLSA-N uniquely identifies this specific chemical structure in databases and literature .

Synthesis and Development

The synthesis of N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate involves sophisticated chemical reactions including acylation and alkylation processes. One common synthetic approach involves reacting 7-aminocephem derivatives with pyridine derivatives under carefully controlled conditions. This process requires precise temperature control and specialized catalysts to achieve the desired stereochemical configuration.

This compound represents part of the broader research into cephalosporins bearing heterocyclic groups at specific positions. Similar research has been conducted on related compounds such as 7β-[2-(2-amino-5-substituted-thiazol-4-yl)-2(Z)-alkoxyiminoacetamido]-3-(condensed-heterocyclic azolium)methyl-3-cephem-4-carboxylates, which share structural similarities with our target compound .

Historical Context of Development

The development of N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate follows the broader pattern of cephalosporin antibiotic development. Researchers have continuously sought to modify the basic cephalosporin structure to improve properties such as spectrum of activity, stability against β-lactamases, and pharmacokinetic characteristics. The incorporation of the pyridinium group represents one such modification strategy aimed at enhancing these properties.

Mechanism of Action

N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate functions through a mechanism typical of β-lactam antibiotics. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in peptidoglycan cross-linking. This interaction disrupts the formation of cross-links in bacterial cell walls, leading to structural weakness, eventual cell lysis, and bacterial death.

The presence of the pyridinium group may enhance certain aspects of this mechanism, potentially affecting:

  • The compound's ability to penetrate bacterial outer membranes

  • Its stability against enzymatic degradation by β-lactamases

  • Its binding affinity for specific PBPs

Structure-Activity Relationship

The specific three-dimensional structure of N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate, particularly its two stereocenters, plays a crucial role in its biological activity. The absolute stereochemistry allows for optimal spatial arrangement for interactions with target bacterial proteins . Additionally, the charged pyridinium group likely influences the compound's pharmacokinetic properties, including solubility and distribution within biological systems.

Antibacterial Properties

N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data on its activity spectrum is limited in the available search results, research on related compounds provides context for understanding its potential efficacy.

Related cephalosporins with similar structural features have shown particularly good activity against Staphylococcus aureus (including methicillin-resistant Staphylococcus aureus or MRSA) and Pseudomonas aeruginosa . These pathogens represent significant clinical challenges due to their resistance to many conventional antibiotics, suggesting potential clinical applications for compounds in this class.

Comparison with Other Cephalosporins

Research on similar compounds, particularly those with condensed-heterocyclic azolium groups, has shown varying degrees of effectiveness against different bacterial species. For example, 7β-[2-(2-amino-5-chlorothiazol-4-yl)-2(Z)-methoxyiminoacetamido]-3-(imidazo[1,5-a]pyridinium-1-yl)methyl-3-cephem-4-carboxylate demonstrated good activity against both Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa .

Pharmaceutical Applications

N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate has been identified as an impurity in ceftazidime formulations, specifically in ceftazidime pentahydrate. This identification is important for pharmaceutical quality control and regulatory compliance, as impurities must be carefully monitored and controlled in antibiotic formulations.

Beyond its status as an impurity, the compound represents a potentially valuable scaffold for the development of new antibiotic agents. The ongoing global challenge of antimicrobial resistance necessitates continued research into novel antibiotics or modifications of existing classes to overcome resistance mechanisms.

Analytical Identification

The identification and characterization of N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate can be accomplished through various analytical techniques. The compound has several identifiers that facilitate its recognition in chemical databases and literature, including its UNII (VDW03VFX7L) and CAS numbers (3432-88-0, 95896-68-7) .

Structural confirmation typically employs a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Mass Spectrometry for molecular weight confirmation

  • Infrared Spectroscopy for functional group identification

  • X-ray Crystallography for absolute stereochemical determination

Future Research Directions

Future research on N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate may focus on several areas:

  • Optimization of synthesis routes to improve yield and purity

  • Detailed structure-activity relationship studies to enhance antibacterial potency

  • Investigation of potential synergistic effects with other antibiotics

  • Development of formulations with improved stability or bioavailability

  • Assessment of activity against emerging resistant bacterial strains

The challenge of antimicrobial resistance continues to drive research into cephalosporins and other antibiotic classes. Compounds like N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate, with their unique structural features, represent potentially valuable resources in this ongoing effort.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator